molecular formula C7H6N2S B072255 4-Benzothiazolamine CAS No. 1123-51-9

4-Benzothiazolamine

Cat. No. B072255
CAS RN: 1123-51-9
M. Wt: 150.2 g/mol
InChI Key: DUGYIAXAVYWYOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Benzothiazolamine and its derivatives are synthesized through several methods. One common approach involves the cyclization of 2-chlorophenyl thiourea and sulfuryl chloride to produce amino 4-chloro benzothiazole with high yield under optimized reaction conditions (Jie, 2003). Another method includes the synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate from 2,6-dimethyl-γ-pyrone and 2-lithiobenzothiazole (Dorofeenko et al., 1973).

Molecular Structure Analysis

The molecular structure and stability of 4-Benzothiazolamine derivatives have been rationalized through computational studies, such as B3LYP/6-31G(d) calculations, which show their relative stability to their respective hydration products. These studies also help understand the regiochemistry of reactions involving these compounds (Chakraborty et al., 2010).

Chemical Reactions and Properties

4-Benzothiazolamine undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, the characterization of the 4-(benzothiazol-2-yl)phenylnitrenium ion from a putative metabolite of a model antitumor drug illustrates the complex chemistry involving nitrenium ions, which is of significant interest due to its implications in pharmaceutical development (Chakraborty et al., 2010).

Physical Properties Analysis

The physical properties of 4-Benzothiazolamine derivatives, such as their photophysical behavior, have been explored in depth. Highly emissive benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines, for instance, demonstrate significant solid-state fluorescence quantum yields, which are influenced by donor and acceptor substituents in the benzothiazole unit (Potopnyk et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Benzothiazolamine derivatives are marked by their reactivity and potential as corrosion inhibitors, fluorescent emitters, and antimicrobial agents. For instance, derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating their potential as effective corrosion inhibitors with both physical and chemical adsorption mechanisms (Hu et al., 2016).

Scientific Research Applications

  • Analytical and Bioanalytical Chemistry

    • Method : The method involves mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Under optimal conditions, analytes are concentrated using a MAX solid-phase extraction (SPE) cartridge, based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups, which allows reversed-phase interactions in combination with ionic exchange .
    • Results : The method revealed good precision (RSD% <12%), linearity (R^2 >0.99) and accuracy (% R =80–100%) for surface waters and effluents allowing direct external standard quantification .
  • Organic Chemistry

    • Application : 4-Benzothiazolamine is used in the condensation reactions of o-aminothiophenoles (ATPs) as well as their disulfides with carboxylic acids, esters, orthoesters, acyl chlorides, amides, and nitriles .
    • Method : The condensation reactions with carbon dioxide (CO2) are included. Conventional methods with the use of acid and metal catalysts as well as recent green techniques, such as microwave irradiation, the use of ionic liquids, and ultrasound (US) chemistry, are used .
    • Results : The review found many advantages in these methods .
  • Pharmaceutical Chemistry

    • Application : 4-Benzothiazolamine is used in the synthesis of various pharmaceutical drugs due to its wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
    • Method : Being a heterocyclic compound, benzothiazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
    • Results : A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
  • Neuroscience

    • Application : Two benzothiazolamines, riluzole and lubeluzole, are known blockers of voltage-gated sodium (Na v) channels .
    • Method : These compounds are used in neuroscience research to study the function of sodium channels .
    • Results : The blocking of these channels can have various effects on neuronal activity, which can lead to potential therapeutic applications .
  • Environmental Chemistry

    • Application : 4-Benzothiazolamine is used in the simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices .
    • Method : The method involves mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry .
    • Results : The method revealed good precision (RSD% <12%), linearity (R^2 >0.99) and accuracy (% R =80–100%) for surface waters and effluents allowing direct external standard quantification .
  • Medicinal Chemistry

    • Application : In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants .
    • Method : Biologists’ attention was drawn to this series when the pharmacological profile of riluzole was discovered .
    • Results : Riluzole (6-trifluoromethoxy-2-benzothiazolamine, PK-26124, RP-25279, Rilutek) was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Future Directions

Benzothiazolamines have shown potential in the treatment of Alzheimer’s disease . They have been found to inhibit persistent Na+ currents, which likely contributes to their neuroprotective activity . Future research may continue to explore the potential clinical applications of 4-Benzothiazolamine and other benzothiazolamines .

properties

IUPAC Name

1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYIAXAVYWYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305397
Record name 4-Benzothiazolamine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzothiazolamine

CAS RN

1123-51-9
Record name 4-Benzothiazolamine
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Record name 4-Benzothiazolamine
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Record name 4-Benzothiazolamine
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Record name Benzothiazol-4-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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